1-(thiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)cyclopentane-1-carboxamide
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Overview
Description
1-(Thiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)cyclopentane-1-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Similar compounds have shown to inhibit c-met kinase , suggesting that this compound might also interact with its target to inhibit its function, leading to changes in cellular processes.
Biochemical Pathways
Given that similar compounds inhibit c-met kinase , it can be inferred that this compound might affect pathways related to cellular growth, survival, and migration.
Result of Action
Inhibition of c-met kinase by similar compounds has been associated with anti-tumor activity , suggesting that this compound might have similar effects.
Biochemical Analysis
Biochemical Properties
1-(thiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)cyclopentane-1-carboxamide plays a crucial role in biochemical reactions, particularly in enzyme inhibition. This compound interacts with several enzymes, including c-Met kinase, which is involved in various cellular processes such as growth, survival, and metastasis of cancer cells . The interaction between this compound and c-Met kinase is characterized by the inhibition of the enzyme’s activity, leading to a decrease in cancer cell proliferation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in cancer cell growth and survival . By inhibiting c-Met kinase, this compound disrupts downstream signaling pathways, leading to reduced gene expression and cellular metabolism associated with cancer progression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with c-Met kinase . This binding inhibits the enzyme’s activity, preventing the phosphorylation of downstream targets involved in cell proliferation and survival . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of c-Met kinase and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits c-Met kinase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as c-Met kinase . The compound’s inhibition of c-Met kinase affects metabolic flux and metabolite levels, leading to alterations in cellular metabolism . Additionally, this compound may interact with other enzymes and cofactors involved in metabolic processes, further influencing its overall metabolic impact .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell influences its interactions with biomolecules and its overall efficacy in inhibiting c-Met kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)cyclopentane-1-carboxamide typically involves multi-step organic reactions. The process often begins with the preparation of the core heterocyclic structures, such as the triazolo[4,3-b]pyridazine and pyrrolidine moieties. These intermediates are then coupled with thiophene and cyclopentane carboxamide derivatives under specific reaction conditions, including the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
1-(Thiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 1-(Thiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyrrolidin-3-yl)cyclopentane-1-carboxamide
- 1-(Thiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-5-yl}pyrrolidin-3-yl)cyclopentane-1-carboxamide
- 1-(Thiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-7-yl}pyrrolidin-3-yl)cyclopentane-1-carboxamide
Uniqueness
1-(Thiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)cyclopentane-1-carboxamide is unique due to its specific combination of heterocyclic structures, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-thiophen-2-yl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c26-18(19(8-1-2-9-19)15-4-3-11-27-15)21-14-7-10-24(12-14)17-6-5-16-22-20-13-25(16)23-17/h3-6,11,13-14H,1-2,7-10,12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXORZRYEKAVZSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3CCN(C3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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